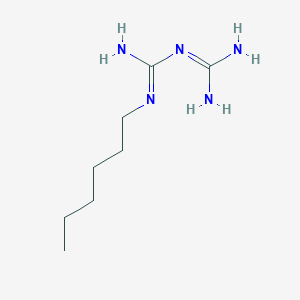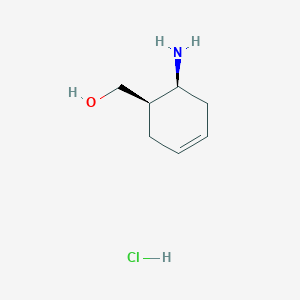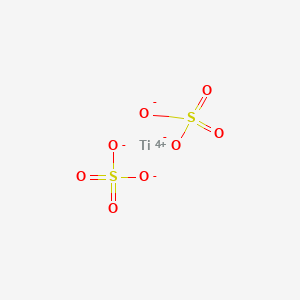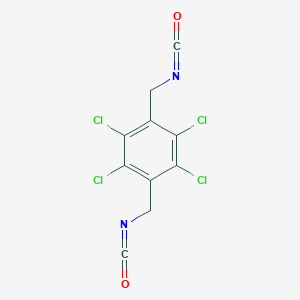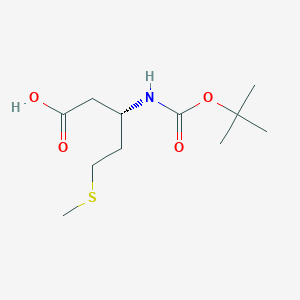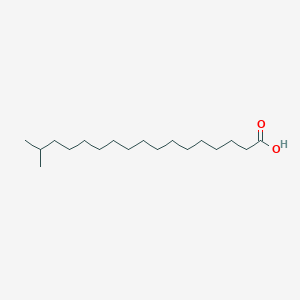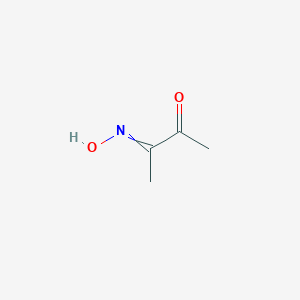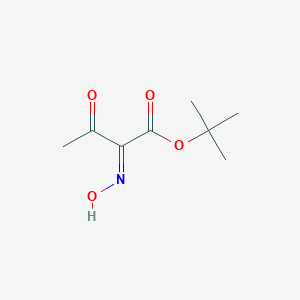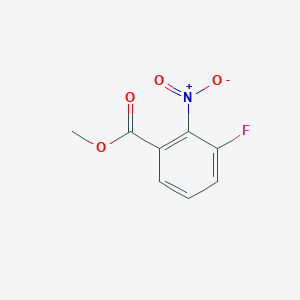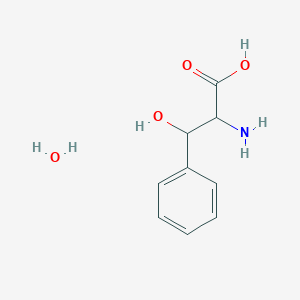
2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of analogues closely related to 2-Amino-3-hydroxy-3-phenylpropanoic acid involves multiple steps, including highly diastereoselective formation processes and optical resolution techniques. For instance, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved by a highly diastereoselective cyanohydrin formation (Shibata, Itoh, & Terashima, 1998). Similarly, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution further demonstrates the complexity and precision required in synthesizing these compounds (Shiraiwa et al., 2003).
Molecular Structure Analysis
The molecular structure of 2-Amino-3-hydroxy-3-phenylpropanoic acid derivatives is elucidated through sophisticated techniques such as X-ray crystallography. For example, the X-ray structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a new amino acid component of bestatin, confirmed its stereochemistry, showcasing the importance of structural analysis in understanding the compound's chemical behavior (Nakamura et al., 1976).
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-3-hydroxy-3-phenylpropanoic acid and its derivatives highlight their reactivity and the formation of complex molecules. The transformation of 3-amino-3-vinylpropanoic acid to cyclic stabilized forms demonstrates the compound's versatility in chemical synthesis (Cheung & Shoolingin‐Jordan, 1997).
Physical Properties Analysis
The study of the physical properties, such as solubility, melting point, and crystal structure, provides insights into the compound's behavior under different conditions. The optical resolution and preferential crystallization processes used to obtain optically active forms of the compound are indicative of its physical properties influencing synthesis outcomes (Shiraiwa et al., 2006).
Scientific Research Applications
-
Scientific Field : This compound is relevant in the field of Chemistry , specifically in Organic Synthesis and Pharmaceutical Chemistry .
-
Methods of Application or Experimental Procedures : One method involves the condensation of glycine and benzaldehyde, which is catalyzed by L-Threonine aldolase . This reaction yields “2-Amino-3-hydroxy-3-phenylpropanoic acid”, of which 60% is comprised of the (2S,3R)-form and 40% of the (2S,3S)-form . Another method involves optical resolution by preferential crystallization .
-
Results or Outcomes : The optical resolution by preferential crystallization of the racemic salt afforded the (2R,3S)- and (2S,3R)-salts with optical purities of 90—97% . The (2R,3S)- and (2S,3R)-2 obtained from the purified salts were hydrolyzed by reflux in hydrochloric acid to give (2R,3S)- and (2S,3R)-1 .
-
- Summary of the Application : This compound has shown analgesic activity in mice when the mice were pretreated with pargyline .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but it involves the administration of the compound to mice that have been pretreated with pargyline .
- Results or Outcomes : The compound showed analgesic activity in the treated mice .
-
- Summary of the Application : This compound is used in the enantioselective synthesis of cyclic pentapeptides .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but it involves the use of this compound in the synthesis of cyclic pentapeptides .
- Results or Outcomes : The compound was successfully used in the synthesis of cyclic pentapeptides .
-
- Summary of the Application : This compound is used in the preparation of optically active forms via optical resolutions .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but it involves the use of this compound in the preparation of optically active forms .
- Results or Outcomes : The compound was successfully used in the preparation of optically active forms .
-
- Summary of the Application : This compound is used in the enantioselective synthesis of cyclic pentapeptides .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but it involves the use of this compound in the synthesis of cyclic pentapeptides .
- Results or Outcomes : The compound was successfully used in the synthesis of cyclic pentapeptides .
Safety And Hazards
properties
IUPAC Name |
2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGXBGWTWDCGNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


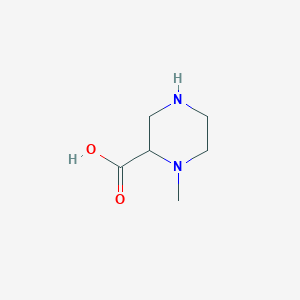

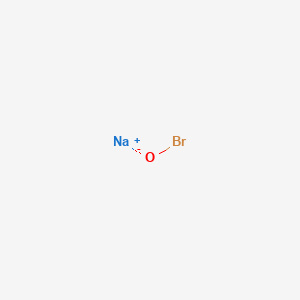
![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)
